5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one
Overview
Description
5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or ammonium chloride . Microwave-assisted methods have also been developed to enhance the efficiency and selectivity of this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions can provide insights into its biological and pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the cyclohexenone structure.
4-tert-Butylbenzylamine: Contains a tert-butylphenyl group attached to an amine.
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene: A more complex molecule with multiple tert-butylphenyl groups.
Uniqueness
Its structure allows for versatile modifications and interactions, making it valuable for various research and industrial purposes .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,10,12,17H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQLBGFSAKUQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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